2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C16H11ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronaphthoquinone and 3-pyridinylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide), may be used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of 3-pyridinylmethylamine attacks the chloro-substituted carbon of 2-chloronaphthoquinone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone involves its interaction with specific molecular targets within cells. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular metabolism.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, leading to cell damage and apoptosis.
DNA Intercalation: Intercalating into DNA strands, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can be compared with other similar compounds, such as:
2-Chloro-1,4-naphthoquinone: Lacks the pyridinylmethylamino group, resulting in different chemical and biological properties.
3-Amino-2-chloronaphthoquinone: Contains an amino group instead of the pyridinylmethylamino group, leading to variations in reactivity and applications.
2-Chloro-3-(methylamino)naphthoquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-4-3-7-18-8-10)16(21)12-6-2-1-5-11(12)15(13)20/h1-8,19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXDNERBBRUWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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